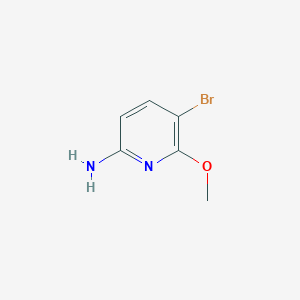

5-Bromo-6-methoxypyridin-2-amine

Description

The exact mass of the compound 5-Bromo-6-methoxypyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-6-methoxypyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-methoxypyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTFWVSVDMLUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697583 | |

| Record name | 5-Bromo-6-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211533-83-3 | |

| Record name | 5-Bromo-6-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-6-methoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 5-Bromo-6-methoxypyridin-2-amine (CAS 1211533-83-3)

This guide provides an in-depth technical overview of 5-Bromo-6-methoxypyridin-2-amine, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, characterization, reactivity, and its strategic importance in the construction of complex, biologically active molecules.

Introduction: A Versatile Scaffold in Medicinal Chemistry

5-Bromo-6-methoxypyridin-2-amine is a substituted pyridine derivative that has garnered significant interest in pharmaceutical research.[1] Its trifunctional nature, featuring a reactive bromine atom, a nucleophilic amino group, and a methoxy group, makes it a highly versatile intermediate for the synthesis of a diverse range of heterocyclic compounds. The pyridine core is a privileged structure in medicinal chemistry, and the specific arrangement of substituents on this molecule allows for selective and sequential functionalization, making it a valuable tool in the synthesis of novel therapeutic agents.[2]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of 5-Bromo-6-methoxypyridin-2-amine is fundamental for its effective use.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1211533-83-3 | [3] |

| Molecular Formula | C₆H₇BrN₂O | [3] |

| Molecular Weight | 203.04 g/mol | [3] |

| Appearance | Off-white solid | [4] |

| Purity | ≥97% | [5] |

| Storage | 4°C, protect from light | [5] |

| SMILES | COC1=C(Br)C=CC(N)=N1 | [5] |

| InChIKey | STTFWVSVDMLUCF-UHFFFAOYSA-N | [6] |

Spectroscopic Data

¹H NMR (300MHz, chloroform-d) δ ppm: [4]

-

7.49 (d, J=8.0 Hz, 1 H): This doublet corresponds to the proton at the C3 position of the pyridine ring. The coupling constant of 8.0 Hz is typical for ortho-coupling between protons on a pyridine ring.

-

5.99 (d, J=8.0 Hz, 1 H): This doublet is assigned to the proton at the C4 position, showing the same ortho-coupling to the C3 proton.

-

4.31 (br. s., 2H): This broad singlet represents the two protons of the primary amine group (-NH₂). The broadness is characteristic of amine protons due to quadrupole broadening and potential hydrogen exchange.

-

3.91 (s, 3 H): This singlet is attributed to the three protons of the methoxy group (-OCH₃).

Synthesis and Purification

The most common and efficient synthesis of 5-Bromo-6-methoxypyridin-2-amine involves the regioselective bromination of 6-methoxypyridin-2-amine.

Synthetic Workflow

Caption: Synthetic route to 5-Bromo-6-methoxypyridin-2-amine.

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure and provides a reliable method for the laboratory-scale synthesis of the title compound.[4]

Materials:

-

6-methoxypyridin-2-amine

-

N-bromosuccinimide (NBS)

-

Acetonitrile

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-methoxypyridin-2-amine (10 g, 81 mmol) in acetonitrile (150 mL), add N-bromosuccinimide (7.17 g, 40.3 mmol).

-

Stir the reaction mixture at room temperature for 90 minutes.

-

Add an additional portion of N-bromosuccinimide (7.17 g, 40.3 mmol) in acetonitrile (35 mL).

-

Continue stirring at room temperature for another 90 minutes.

-

Dilute the reaction mixture with water (250 mL) and extract with ethyl acetate (2 x 250 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography (eluting with 10-15% ethyl acetate in hexane) to yield 5-bromo-6-methoxypyridin-2-amine (12.1 g, 74% yield) as an off-white solid.[4]

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromo-6-methoxypyridin-2-amine lies in its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Reactivity Profile

The pyridine ring is electron-deficient, which influences the reactivity of its substituents. The bromine atom at the 5-position is susceptible to a range of cross-coupling reactions, while the amino group at the 2-position can be a site for N-functionalization or can direct further electrophilic substitution.

Key Reactions:

-

Suzuki-Miyaura Coupling: The C-Br bond can be readily coupled with a wide range of aryl and heteroaryl boronic acids or esters to form C-C bonds. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl scaffolds.[8]

-

Buchwald-Hartwig Amination: The bromine atom can be substituted with various primary and secondary amines to form C-N bonds, providing access to a diverse array of substituted aminopyridines.

-

Sonogashira Coupling: This reaction enables the formation of C-C bonds between the bromo-pyridine and terminal alkynes.

-

Heck Coupling: The introduction of vinyl groups can be achieved through this palladium-catalyzed reaction with alkenes.[9]

The reactivity of the C-Br bond in 5-Bromo-6-methoxypyridin-2-amine is generally higher than a corresponding C-Cl bond due to the lower bond dissociation energy of the C-Br bond.[10] This allows for selective reactions at the bromine position, even in the presence of other, less reactive halogens on the same or a different molecule.

Role in the Synthesis of Bioactive Molecules

Derivatives of 5-Bromo-6-methoxypyridin-2-amine are of interest in the development of various therapeutic agents, including kinase inhibitors and central nervous system (CNS) targeted agents.[1][11]

The following workflow illustrates a generalized approach to leveraging this intermediate in a drug discovery program.

Caption: Generalized drug discovery workflow utilizing 5-Bromo-6-methoxypyridin-2-amine.

While specific examples of marketed drugs derived directly from this starting material are not prominent in the public literature, its structural motifs are present in numerous compounds under investigation. For instance, related bromo-methoxy-aminopyridine scaffolds have been used to synthesize potent dopamine D2/D3 and serotonin 5-HT3 receptor antagonists.[11]

Safety Information

As with any chemical reagent, proper handling and safety precautions are paramount.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

5-Bromo-6-methoxypyridin-2-amine is a strategically important and versatile intermediate in organic synthesis and medicinal chemistry. Its well-defined synthesis, predictable reactivity in a range of powerful cross-coupling reactions, and the biological relevance of its derivatives make it a valuable asset for any drug discovery program. This guide has provided a comprehensive overview of its key technical aspects to empower researchers to effectively utilize this compound in their quest for novel therapeutic agents.

References

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloro-5-methoxypyridin-2-amine and 6-Bromo-5-methoxypyridin-2-amine in Cross-Coupling Reactions. BenchChem.

-

Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

- Smolecule. (2023). Buy 6-Bromo-5-methoxypyridin-2-amine | 79491-43-3. Smolecule.

- BLD Pharm. (n.d.). 1211533-83-3|5-Bromo-6-methoxypyridin-2-amine. BLD Pharm.

- BenchChem. (2025). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.

- BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.

- ChemScene. (n.d.). 1211533-83-3 | 5-Bromo-6-methoxypyridin-2-amine. ChemScene.

- Supporting Information for a relevant chemical synthesis paper. (Please note: A specific public URL for this supporting information is not available, but such documents are typically found on the journal's website alongside the main article).

- PubChemLite. (n.d.). 5-bromo-6-methoxypyridin-2-amine (C6H7BrN2O). PubChemLite.

- Chem-Impex. (n.d.). 6-Bromo-5-methoxypyridin-2-amine. Chem-Impex.

- ECHEMI. (n.d.). 1211533-83-3, 5-BROMO-6-METHOXYPYRIDIN-2-AMINE Formula. ECHEMI.

- ChemicalBook. (n.d.). 2-Amino-5-bromo-6-methylpyridine(42753-71-9) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). 2-Amino-5-bromo-6-methylpyridine synthesis. ChemicalBook.

- Sigma-Aldrich. (n.d.). 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6. Sigma-Aldrich.

- BenchChem. (2025). Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.

- Supporting Information for a relevant chemical synthesis paper from The Royal Society of Chemistry. (Please note: A specific public URL for this supporting information is not available, but such documents are typically found on the journal's website alongside the main article).

- Ambeed. (n.d.). 1211533-83-3 | 5-Bromo-6-methoxypyridin-2-amine. Ambeed.

- Supporting Information for a relevant chemical synthesis paper from The Royal Society of Chemistry. (Please note: A specific public URL for this supporting information is not available, but such documents are typically found on the journal's website alongside the main article).

- Ambeed. (n.d.). 884494-81-9|3-Bromo-5-fluoro-2-methoxypyridine. Ambeed.

- Ambeed. (n.d.). 1002309-52-5|1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H). Ambeed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 6-Bromo-5-methoxypyridin-2-amine | 79491-43-3 [smolecule.com]

- 3. 1211533-83-3|5-Bromo-6-methoxypyridin-2-amine|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. 1211533-83-3 | 5-Bromo-6-methoxypyridin-2-amine | Bromides | Ambeed.com [ambeed.com]

- 7. PubChemLite - 5-bromo-6-methoxypyridin-2-amine (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6 [sigmaaldrich.com]

physicochemical properties of 5-Bromo-6-methoxypyridin-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methoxypyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 1211533-83-3), a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details its molecular structure, physical characteristics, spectroscopic profile, and reactivity. By integrating experimental data with established chemical principles, this guide serves as an essential resource for researchers, scientists, and drug development professionals. It offers not only a compilation of properties but also the scientific rationale behind characterization methodologies and the compound's synthetic utility, particularly its application in the synthesis of bioactive molecules for various therapeutic areas.[1][2]

Introduction: A Versatile Heterocyclic Intermediate

5-Bromo-6-methoxypyridin-2-amine is a trifunctionalized pyridine derivative whose strategic arrangement of substituents—a reactive bromine atom, a nucleophilic amine, and a methoxy group—makes it an exceptionally valuable intermediate in organic synthesis.[2][3] The pyridine scaffold is a privileged structure, frequently appearing in approved pharmaceuticals, and this compound provides a versatile platform for creating diverse molecular architectures.[4] The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the facile introduction of aryl, heteroaryl, or alkyl groups.[3][5] The primary amine serves as a handle for amidation, condensation reactions, and the construction of fused heterocyclic systems.[3][5] This unique combination of reactive sites has led to its use in the synthesis of compounds targeting neurological disorders, as well as potential anti-inflammatory and anti-cancer agents.[2]

Molecular and Physicochemical Properties

A precise understanding of the fundamental physicochemical properties is the bedrock of all subsequent experimental work, from reaction design to formulation.

Chemical Identity

It is crucial to uniquely identify the compound to ensure the correct material is being used. The primary identifiers for 5-Bromo-6-methoxypyridin-2-amine are its CAS number, molecular formula, and molecular weight.

| Property | Value | Source |

| CAS Number | 1211533-83-3 | [6][7][8][9] |

| Molecular Formula | C₆H₇BrN₂O | [1][7][8] |

| Molecular Weight | 203.04 g/mol | [1][7][8] |

| Synonyms | 5-Bromo-6-methoxy-2-pyridinamine | [7] |

Structural Information

The compound's structure dictates its reactivity and interactions. Standardized line notations are provided for database searching and computational modeling.

Caption: 2D Structure of 5-Bromo-6-methoxypyridin-2-amine.

| Identifier | String | Source |

| SMILES | COC1=C(Br)C=CC(N)=N1 | [7] |

| InChI | InChI=1S/C6H7BrN2O/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9) | [10] |

| InChIKey | STTFWVSVDMLUCF-UHFFFAOYSA-N | [10] |

Physical Properties

These macroscopic properties are essential for handling, storage, and initial characterization.

| Property | Value | Notes |

| Appearance | Off-white solid | Based on a reported synthesis outcome.[8] |

| Melting Point | Data not available | The melting point of 108-110°C often cited belongs to the isomer 6-Bromo-5-methoxypyridin-2-amine (CAS 79491-43-3).[3] |

| Boiling Point | Data not available | Predicted values are available for isomers but not experimentally confirmed for this compound. |

| Flash Point | 105.7 ± 25.9 °C (Predicted) | [8] |

Solubility and Partitioning Behavior

Solubility is a critical parameter for reaction setup and purification. The partition coefficient (LogP) provides insight into a molecule's lipophilicity, which is vital for drug development.

| Property | Value | Notes |

| LogP (Predicted) | 1.4349 | This value suggests moderate lipophilicity.[7] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [7] |

| Water Solubility | Limited/Slightly Soluble (Expected) | Typical for halogenated pyridine derivatives.[3][11] |

| Organic Solvent Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and dimethylformamide. | [11] |

Spectroscopic Profile

Spectroscopic analysis provides an atomic- and molecular-level fingerprint, confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the primary tool for structural elucidation of organic molecules. The reported spectrum for 5-Bromo-6-methoxypyridin-2-amine confirms the arrangement of protons on the pyridine ring and the presence of the amine and methoxy groups.

¹H NMR Data (300 MHz, CDCl₃): [8]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.49 | Doublet | 8.0 | 1H | H-3 (Aromatic) |

| 5.99 | Doublet | 8.0 | 1H | H-4 (Aromatic) |

| 4.31 | Broad Singlet | - | 2H | -NH₂ |

| 3.91 | Singlet | - | 3H | -OCH₃ |

Analysis: The two doublets at 7.49 and 5.99 ppm, with a coupling constant of 8.0 Hz, are characteristic of two ortho-coupled protons on a pyridine ring. The downfield shift of the H-3 proton is consistent with its position adjacent to the electron-withdrawing bromine atom. The broad singlet at 4.31 ppm is typical for amine protons, which often undergo rapid exchange. The sharp singlet at 3.91 ppm corresponds to the three protons of the methoxy group.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two distinct bands (asymmetric and symmetric stretching) in this region.[12][13] |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is characteristic of primary amines.[12] |

| ~1600 | C=C & C=N Stretch | Aromatic Ring | Vibrations associated with the pyridine ring. |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong band indicating the bond between the ring and the amino group.[12] |

| 1250-1020 | C-O Stretch | Aryl Ether | Stretching of the C-O bond of the methoxy group. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Experimental Data:

-

MS (ESI) m/z: 205.3 (M+H)⁺[8]

Analysis: The electrospray ionization (ESI) data shows a peak at m/z 205.3, corresponding to the protonated molecule [M+H]⁺. This confirms the molecular weight of 203.04. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.

Predicted Collision Cross Section (CCS) Data: [10]

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 202.98146 | 131.0 |

| [M+Na]⁺ | 224.96340 | 143.6 |

| [M-H]⁻ | 200.96690 | 136.2 |

Reactivity and Synthetic Utility

The functionality of 5-Bromo-6-methoxypyridin-2-amine makes it a powerful tool for synthetic chemists.

Caption: Key reactive sites and their synthetic applications.

-

Bromine Atom (C5): This is the primary site for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This is the most common strategy for elaborating the core structure.[3][5]

-

Amine Group (C2): The nucleophilic amino group can be acylated, alkylated, or used as a key component in condensation reactions to form fused heterocyclic systems, such as pyrimidines or imidazoles.[3]

-

Methoxy Group (C6): This group enhances solubility in organic solvents and influences the electronic properties of the pyridine ring, potentially directing electrophilic substitution reactions.[3]

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for characterization are essential.

Workflow for Physicochemical Characterization

Caption: Standard workflow for comprehensive characterization.

Protocol: Synthesis via Bromination[8]

This protocol describes the synthesis from a commercially available precursor. The causality behind this choice is the high regioselectivity of N-bromosuccinimide (NBS) for the electron-rich pyridine ring, activated by the amino and methoxy groups.

-

Dissolution: Dissolve 6-methoxypyridin-2-amine (10 g, 81 mmol) in acetonitrile (150 mL) in a suitable reaction flask.

-

Bromination: Add N-bromosuccinimide (NBS) (7.17 g, 40.3 mmol) to the solution. Stir the reaction mixture at room temperature for 90 minutes.

-

Second Addition: Add an additional portion of NBS (7.17 g, 40.3 mmol) in acetonitrile (35 mL). Continue stirring at room temperature for another 90 minutes. Rationale: Staged addition of NBS helps control the reaction exotherm and improve selectivity.

-

Workup: Dilute the reaction mixture with water (250 mL) and extract with ethyl acetate (2 x 250 mL).

-

Washing: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash chromatography (eluting with 10-15% ethyl acetate in hexane) to yield 5-bromo-6-methoxypyridin-2-amine as an off-white solid (12.1 g, 74% yield).[8]

Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into an NMR tube.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Cap the tube and gently agitate until the sample is fully dissolved. Rationale: CDCl₃ is a standard, non-protic solvent for NMR that dissolves a wide range of organic compounds.

-

Analysis: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Safety and Handling

Proper handling is paramount to ensure laboratory safety.

| Category | Information | Source |

| GHS Hazard Statements | H302: Harmful if swallowed. | [8] |

| GHS Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [8] |

| Storage | Store at room temperature, protected from light, under an inert atmosphere. | [1][7] |

Conclusion

5-Bromo-6-methoxypyridin-2-amine is a high-value chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its trifunctional nature provides a robust platform for the synthesis of complex molecules, particularly in the field of drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers to confidently utilize this compound in their synthetic endeavors, enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

-

PubChem. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

PubChemLite. 5-bromo-6-methoxypyridin-2-amine (C6H7BrN2O). [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

ResearchGate. Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

MySkinRecipes. 5-Bromo-6-methoxypyridin-2-amine. [Link]

-

SpectraBase. 5-Bromo-2-methoxypyridine - Optional[ATR-IR] - Spectrum. [Link]

-

PubChem. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869. [Link]

-

NIST WebBook. 2-Amino-5-bromo-3-nitropyridine. [Link]

-

National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

University of Tartu. pKa values bases. [Link]

-

pKa Data Compiled by R. Williams. [Link]

Sources

- 1. 5-Bromo-6-methoxypyridin-2-amine [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 6-Bromo-5-methoxypyridin-2-amine | 79491-43-3 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 1211533-83-3|5-Bromo-6-methoxypyridin-2-amine|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. 1211533-83-3 5-Bromo-6-methoxypyridin-2-amine AKSci 3713AA [aksci.com]

- 10. PubChemLite - 5-bromo-6-methoxypyridin-2-amine (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 11. Page loading... [guidechem.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-methoxypyridin-2-amine

5-Bromo-6-methoxypyridin-2-amine is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its molecular architecture, featuring amino, methoxy, and bromo functional groups, provides three distinct points for chemical modification. The bromine atom, in particular, serves as a versatile handle for engaging in a wide array of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira, which are fundamental for constructing complex molecular frameworks.[3] This makes the compound a valuable intermediate in the synthesis of biologically active molecules and novel chemical entities. This guide provides a detailed, field-proven protocol for its synthesis, focusing on the underlying chemical principles and practical execution.

Core Synthesis Strategy: Regioselective Bromination

The most direct and efficient route to 5-Bromo-6-methoxypyridin-2-amine is the electrophilic aromatic substitution of the precursor, 6-methoxypyridin-2-amine.[4] This reaction leverages the inherent electronic properties of the pyridine ring, which is strategically activated by the amino and methoxy substituents.

Mechanistic Rationale: The Basis for Selectivity

The success of this synthesis hinges on the high regioselectivity of the bromination reaction. The choice of brominating agent and the directing effects of the existing substituents are critical.

-

Activating Groups : Both the amino (-NH₂) group at the 2-position and the methoxy (-OCH₃) group at the 6-position are strong electron-donating groups. They activate the pyridine ring, making it more susceptible to electrophilic attack than an unsubstituted pyridine.

-

Directing Effects : In electrophilic aromatic substitution, these activating groups are ortho, para-directing.

-

The amino group at C2 directs incoming electrophiles to the C3 and C5 positions.

-

The methoxy group at C6 directs to the C5 position.

-

-

Synergistic Activation : The C5 position is uniquely activated by both groups (para to the amino group and ortho to the methoxy group). This strong, synergistic activation makes the C5 position the overwhelming site of electrophilic attack, leading to the desired product with high selectivity and minimizing the formation of other isomers.[3]

-

Choice of Brominating Agent : N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[3][4] It is a convenient and safer source of electrophilic bromine (Br⁺) compared to elemental bromine (Br₂).[5][6] NBS allows for controlled bromination under mild conditions, which is crucial for preventing over-reaction or side reactions on the sensitive, electron-rich aminopyridine ring.[7][8]

The overall synthetic transformation is depicted below.

Caption: Synthetic pathway for 5-Bromo-6-methoxypyridin-2-amine.

Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure and is designed for robust performance and high yield.[4]

Quantitative Data Summary

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |

| 6-Methoxypyridin-2-amine | C₆H₈N₂O | 124.14 | 10 g | 80.55 | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 14.34 g | 80.57 | ~1.0 |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | ~185 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 500 mL | - | - |

| Water | H₂O | 18.02 | 250 mL+ | - | - |

| Brine | NaCl(aq) | - | As needed | - | - |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | - |

Note: The original protocol adds NBS in two portions. The table reflects the total amount.

Step-by-Step Methodology

1. Reaction Setup:

-

To a suitable round-bottom flask (e.g., 500 mL), add 6-methoxypyridin-2-amine (10 g, 80.55 mmol).

-

Add acetonitrile (150 mL) and stir at room temperature until all the solid has dissolved completely.

2. Bromination:

-

In a separate beaker, dissolve N-bromosuccinimide (7.17 g, 40.3 mmol) in acetonitrile (a minimal amount, e.g., 35 mL). Causality Note: Dissolving NBS facilitates a controlled addition, preventing localized overheating and potential side reactions.

-

Add the NBS solution to the stirred solution of the aminopyridine.

-

Allow the reaction mixture to stir at room temperature for 90 minutes.

-

Prepare a second portion of N-bromosuccinimide (7.17 g, 40.3 mmol) and add it to the reaction mixture.

-

Continue stirring at room temperature for an additional 90 minutes.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

3. Work-up and Isolation:

-

Upon completion, dilute the reaction mixture with water (250 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 250 mL).

-

Combine the organic layers. Trustworthiness Note: Combining and washing the organic extracts ensures maximum product recovery and removal of water-soluble impurities.

-

Wash the combined organic extracts sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

-

The resulting crude product should be purified by flash column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of 10-15% ethyl acetate in hexane is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5-bromo-6-methoxypyridin-2-amine as an off-white solid.[4] The reported yield for this procedure is approximately 74%.[4]

5. Characterization:

-

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: (300MHz, CDCl₃) δ ppm 7.49 (d, J=8.0 Hz, 1 H), 5.99 (d, J=8.0 Hz, 1 H), 4.31 (br. s., 2H), 3.91 (s, 3 H).[4]

-

Mass Spectrometry: (ESI) m/z: 205.3 (M+H)⁺.[4]

Experimental Workflow Diagram

Sources

- 1. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-methoxypyridin-2-amine: Starting Materials and Strategic Routes

Introduction: The Strategic Importance of 5-Bromo-6-methoxypyridin-2-amine in Modern Drug Discovery

5-Bromo-6-methoxypyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic bromine atom, and a methoxy group, provides a versatile scaffold for the synthesis of complex molecular architectures. This trifecta of functional groups allows for selective and sequential chemical transformations, making it an invaluable intermediate in the development of novel therapeutic agents. The strategic placement of the bromine atom, for instance, opens the door to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. The amino and methoxy groups, in turn, can be manipulated to fine-tune the electronic and steric properties of the final molecule, influencing its biological activity and pharmacokinetic profile. This guide provides an in-depth analysis of the primary synthetic routes to 5-Bromo-6-methoxypyridin-2-amine, focusing on the selection of starting materials and the chemical logic underpinning each synthetic strategy.

Synthetic Strategies: A Comparative Analysis of Starting Materials and Reaction Pathways

The synthesis of 5-Bromo-6-methoxypyridin-2-amine can be approached from several distinct strategic directions, each with its own set of advantages and challenges. The choice of starting material is paramount and dictates the overall efficiency and scalability of the synthesis. This guide will explore three primary, field-proven strategies, each originating from a different class of commercially available pyridine derivatives.

Strategy 1: The Di-halogenated Pyridine Approach

This strategy commences with a readily available di-halogenated pyridine, such as 2,6-dibromopyridine or 2,6-dichloropyridine, and proceeds through a sequence of selective nucleophilic aromatic substitution reactions. The inherent differences in the reactivity of the halogen atoms at the 2- and 6-positions, influenced by the electronic nature of the pyridine ring, are exploited to achieve regioselective functionalization.

A key advantage of this approach is the predictable nature of the substitutions. The methoxy group is typically introduced first, followed by amination. This sequence is often preferred as the electron-donating methoxy group can further activate the remaining halogen for subsequent amination.

Diagram 1: Synthetic workflow starting from a 2,6-dihalopyridine.

Experimental Protocol: Synthesis via 2,6-Dibromopyridine

-

Methoxylation: To a solution of 2,6-dibromopyridine in anhydrous methanol, add one equivalent of sodium methoxide. The reaction is typically heated to reflux and monitored by TLC or LC-MS until the starting material is consumed. The mono-methoxylated product, 2-bromo-6-methoxypyridine, is then isolated by extraction and purified by column chromatography.

-

Bromination: The resulting 2-bromo-6-methoxypyridine is subjected to electrophilic bromination to introduce the bromine atom at the 5-position. This is commonly achieved using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. The reaction is often initiated with a radical initiator or performed under UV irradiation.

-

Amination: The final step involves the introduction of the amino group at the 2-position. This can be accomplished through a nucleophilic aromatic substitution with ammonia under high pressure and temperature or, more commonly in modern synthesis, via a palladium-catalyzed Buchwald-Hartwig amination using a suitable ammonia surrogate or protected amine.[1][2]

| Step | Reagents & Conditions | Typical Yield | Purity (by HPLC) |

| Methoxylation | 2,6-dibromopyridine, NaOMe, MeOH, reflux | 75-85% | >95% |

| Bromination | 2-bromo-6-methoxypyridine, NBS, ACN, reflux | 80-90% | >98% |

| Amination | 2,5-dibromo-6-methoxypyridine, Pd catalyst, ligand, base, amine source | 60-75% | >99% |

Table 1: Summary of quantitative data for the di-halogenated pyridine approach.

Strategy 2: The Aminopyridine Pathway

This approach utilizes a commercially available aminopyridine, such as 2-aminopyridine, as the starting material. The key challenge in this strategy is to control the regioselectivity of the subsequent bromination and methoxylation steps, as the amino group is a strong activating group. To achieve this, the amino group is often protected in the initial step.

The protection of the amino group, for example as an acetyl or a pyrrole derivative, serves a dual purpose: it deactivates the ring towards uncontrolled electrophilic substitution and prevents unwanted side reactions of the amino group itself.[3]

Diagram 2: Synthetic workflow starting from 2-aminopyridine.

Experimental Protocol: Synthesis via 2-Aminopyridine

-

Protection: 2-aminopyridine is reacted with an appropriate protecting group reagent. For instance, acetylation with acetic anhydride provides N-(pyridin-2-yl)acetamide.[4]

-

Bromination: The protected aminopyridine is then brominated. The directing effect of the protected amino group typically favors bromination at the 5-position. A common method involves using bromine in acetic acid.

-

Methoxylation: The introduction of the methoxy group at the 6-position is achieved by reacting the 5-bromo-protected aminopyridine with sodium methoxide in a suitable solvent like methanol or dioxane.

-

Deprotection: Finally, the protecting group is removed to yield the desired 5-Bromo-6-methoxypyridin-2-amine. For an acetyl group, this is typically accomplished by acid or base-catalyzed hydrolysis.

| Step | Reagents & Conditions | Typical Yield | Purity (by HPLC) |

| Protection | 2-aminopyridine, Acetic anhydride, reflux | >95% | >98% |

| Bromination | N-(pyridin-2-yl)acetamide, Br₂, AcOH | 70-80% | >97% |

| Methoxylation | 5-bromo-N-(pyridin-2-yl)acetamide, NaOMe, MeOH | 65-75% | >96% |

| Deprotection | N-(5-bromo-6-methoxypyridin-2-yl)acetamide, aq. HCl, reflux | >90% | >99% |

Table 2: Summary of quantitative data for the aminopyridine approach.

Strategy 3: The Methoxypyridine Route

This strategy begins with a methoxy-substituted pyridine, such as 2-amino-6-methoxypyridine or 2-chloro-6-methoxypyridine. The existing methoxy group influences the regioselectivity of the subsequent bromination and amination steps.

Starting with 2-amino-6-methoxypyridine, a direct bromination can be performed. The amino and methoxy groups are both activating and will direct the incoming electrophile. Careful control of reaction conditions is necessary to achieve selective bromination at the 5-position. An alternative within this strategy is to start with a halogenated methoxypyridine and introduce the amino group in a later step.

A related and powerful method is the Sandmeyer reaction, which can be employed if starting from an amino-methoxypyridine to introduce the bromo group. For instance, 2-amino-5-methoxypyridine can be converted to 2-bromo-5-methoxypyridine.[5] Although this leads to a different isomer, the principle of using a diazotization-substitution sequence is a valuable tool in pyridine chemistry.

Diagram 3: Synthetic workflows starting from methoxypyridine derivatives.

Experimental Protocol: Synthesis via 2-Amino-6-methoxypyridine (Route A)

-

Direct Bromination: 2-amino-6-methoxypyridine is dissolved in a suitable solvent, such as chloroform or acetonitrile. N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is monitored by TLC or LC-MS. Upon completion, the product is isolated by extraction and purified by crystallization or column chromatography.

| Step | Reagents & Conditions | Typical Yield | Purity (by HPLC) |

| Direct Bromination | 2-amino-6-methoxypyridine, NBS, ACN, r.t. | 85-95% | >98% |

Table 3: Summary of quantitative data for the direct bromination of 2-amino-6-methoxypyridine.

Conclusion: Selecting the Optimal Synthetic Pathway

The choice of the most appropriate synthetic route for 5-Bromo-6-methoxypyridin-2-amine depends on several factors, including the cost and availability of starting materials, the desired scale of the synthesis, and the capabilities of the laboratory.

-

The di-halogenated pyridine approach offers a robust and scalable route, with predictable regioselectivity, although it may involve more steps.

-

The aminopyridine pathway is attractive due to the low cost of 2-aminopyridine, but requires a protection/deprotection sequence, which adds to the step count.

-

The methoxypyridine route , particularly the direct bromination of 2-amino-6-methoxypyridine, is the most atom-economical and efficient method if the starting material is readily available and cost-effective.

Ultimately, a thorough understanding of the chemical principles behind each strategy, coupled with careful process optimization, will enable researchers and drug development professionals to efficiently synthesize this crucial building block for the advancement of new chemical entities.

References

- Design and synthesis of novel methoxypyridine-derived gamma-secretase modul

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

-

Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. [Link]

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

-

Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]

-

Rapid Amination of Methoxy Pyridines with Aliphatic Amines. ResearchGate. [Link]

- Preparation method for 2,5-dibromo-3-methylpyridine.

-

Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. ACS Publications. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

- Method for preparing 5-bromo-2-methylpyridine.

-

6-Methylpyridin-2-amine. National Institutes of Health. [Link]

-

6-Methylpyridin-2-amine. ResearchGate. [Link]

-

Synthesis of 2‐amino‐5‐ethoxypyridine. ResearchGate. [Link]

- Synthesis method of 2, 5-dibromopyridine.

- Process for producing 2,3-diamino-6-methoxypyridine.

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. [Link]

- A kind of preparation method of 2- amino -5- bromopyridine.

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-6-methoxypyridin-2-amine in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the physicochemical property of solubility. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely an academic exercise; it is a cornerstone of successful formulation, bioavailability, and, ultimately, therapeutic efficacy. This guide focuses on 5-Bromo-6-methoxypyridin-2-amine, a heterocyclic amine of significant interest as a building block in medicinal chemistry.[1] Its utility in the synthesis of bioactive molecules hinges on its ability to be effectively dissolved and reacted in various organic media. This document provides a deep dive into the theoretical and practical aspects of the solubility of this compound, offering both foundational knowledge and actionable protocols for the laboratory setting.

Physicochemical Profile of 5-Bromo-6-methoxypyridin-2-amine

A thorough analysis of a compound's solubility begins with an understanding of its intrinsic physicochemical properties. These characteristics dictate its interactions with different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | [1][2] |

| Molecular Weight | 203.04 g/mol | [1][2] |

| Melting Point | 108-110°C | [1] |

| Appearance | White to off-white solid | |

| Predicted LogP | 1.4349 | [2] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | [2] |

The structure of 5-Bromo-6-methoxypyridin-2-amine, featuring a pyridine ring, an amine group, a methoxy group, and a bromine atom, presents a molecule with both polar and non-polar characteristics. The amine and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors, while the amine group also provides a hydrogen bond donor site.[2] This duality is key to understanding its solubility behavior across a spectrum of organic solvents.

Theoretical Underpinnings of Solubility in Organic Solvents

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This adage is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) must be negative for dissolution to occur spontaneously. This is governed by the interplay between enthalpy (ΔH) and entropy (ΔS) of mixing.

For a solid to dissolve in a liquid solvent, energy is required to overcome the solute-solute interactions within the crystal lattice and the solvent-solvent interactions. Energy is then released upon the formation of new solute-solvent interactions. The overall enthalpy change of the solution determines whether the process is endothermic or exothermic.

The solubility of 5-Bromo-6-methoxypyridin-2-amine in organic solvents is influenced by several key factors:

-

Polarity : Polar solvents will more effectively solvate the polar functionalities of the molecule (the amine and methoxy groups, and the pyridine nitrogen). Non-polar solvents will better accommodate the non-polar aromatic ring and the bromine substituent.

-

Hydrogen Bonding : Solvents capable of hydrogen bonding (both donating and accepting) will have strong interactions with the amine group of the target molecule. Protic solvents like alcohols can act as both hydrogen bond donors and acceptors, while aprotic polar solvents like dimethyl sulfoxide (DMSO) are excellent hydrogen bond acceptors.

-

Temperature : For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid.[3]

Based on these principles and qualitative data for structurally similar compounds like 2-Amino-5-bromopyridine, which is soluble in methanol, chloroform, and ethyl acetate, we can anticipate the solubility of 5-Bromo-6-methoxypyridin-2-amine in various organic solvents.[4][5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and methoxy groups, and solvating the polar pyridine ring. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Non-Polar | Toluene, Hexane | Low | Limited ability to form favorable interactions with the polar functional groups of the solute. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions and are effective at dissolving many organic solids. |

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data in drug development. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[6] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Below is a detailed, self-validating protocol for the determination of the solubility of 5-Bromo-6-methoxypyridin-2-amine.

Experimental Protocol

Materials and Equipment:

-

5-Bromo-6-methoxypyridin-2-amine (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of 5-Bromo-6-methoxypyridin-2-amine to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is achieved.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, two methods are recommended:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter. This method is effective but requires careful selection of the filter material to avoid adsorption of the solute.

-

-

Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of 5-Bromo-6-methoxypyridin-2-amine.

Visualizing the Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is paramount for the accurate quantification of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for this purpose.

HPLC Method Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is a good starting point for method development.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of 5-Bromo-6-methoxypyridin-2-amine to identify the wavelength of maximum absorbance (λmax).

-

Injection Volume: 10 µL

Method Validation

The HPLC method must be validated to ensure its accuracy, precision, linearity, and specificity. This involves:

-

Linearity: Preparing a series of standard solutions of known concentrations and plotting a calibration curve of peak area versus concentration. A correlation coefficient (r²) of >0.999 is desirable.

-

Accuracy: Assessing the recovery of a known amount of the compound spiked into a blank sample.

-

Precision: Evaluating the repeatability of measurements on the same sample (intra-day precision) and on different days (inter-day precision).

Concluding Remarks for the Practicing Scientist

The solubility of 5-Bromo-6-methoxypyridin-2-amine in organic solvents is a critical parameter that dictates its utility in synthetic chemistry and its potential progression in the drug discovery pipeline. While theoretical predictions provide a valuable starting point, this guide emphasizes the necessity of empirical determination through a robust and well-controlled methodology like the shake-flask method. By combining a sound theoretical understanding with meticulous experimental practice, researchers can generate high-quality, reliable solubility data. This, in turn, empowers informed decision-making in solvent selection for chemical reactions, purification processes, and the early stages of formulation development, ultimately paving the way for more efficient and successful research and development endeavors.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. Retrieved from [Link]

-

PubMed. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Retrieved from [Link]

-

ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

Sources

5-Bromo-6-methoxypyridin-2-amine reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-6-methoxypyridin-2-amine

Abstract

5-Bromo-6-methoxypyridin-2-amine is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique trifunctional substitution pattern—a reactive bromine atom, an electron-donating methoxy group, and a versatile amino group—offers a powerful platform for constructing complex molecular architectures. This guide provides an in-depth analysis of the compound's reactivity profile, focusing on palladium-catalyzed cross-coupling reactions at the C-Br bond, transformations of the 2-amino group, and the influence of the 6-methoxy substituent. Furthermore, it addresses the compound's stability, handling, and storage, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this reagent to its full potential.

Introduction: A Versatile Heterocyclic Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. Strategic substitution of the ring allows for the fine-tuning of physicochemical properties and biological activity. 5-Bromo-6-methoxypyridin-2-amine (CAS No. 1211533-83-3) has emerged as a particularly valuable intermediate.[1] Its structure presents three distinct points for chemical modification, enabling sequential and regioselective functionalization.

The primary utility of this compound lies in the exceptional reactivity of the carbon-bromine bond at the 5-position, which serves as a handle for modern cross-coupling methodologies.[2] The 2-amino and 6-methoxy groups are not mere spectators; they modulate the electronic properties of the pyridine ring and offer secondary sites for diversification, making this reagent a cornerstone for building libraries of novel compounds for screening and development.[2][3]

Physicochemical Properties and Stability

A thorough understanding of a reagent's properties and stability is the foundation of its effective use in synthesis. While specific degradation pathways for this exact molecule are not extensively documented, data from analogous brominated and aminated pyridines provide a strong framework for best practices.[4][5]

Key Properties

| Property | Value | Source(s) |

| CAS Number | 1211533-83-3 | [1] |

| Molecular Formula | C₆H₇BrN₂O | [1][2][6] |

| Molecular Weight | 203.04 g/mol | [1][2] |

| Appearance | Off-white to white solid | [7] |

| SMILES | COC1=C(Br)C=CC(N)=N1 | [1][6] |

| InChIKey | STTFWVSVDMLUCF-UHFFFAOYSA-N | [6] |

Stability and Storage

Halogenated pyridines, particularly bromopyridines, can exhibit sensitivity to environmental factors.[8][9] The free base of 2-aminopyridine is also known to decompose in air.[10] Therefore, stringent storage and handling are critical to ensure reagent integrity and reproducibility in experimental outcomes.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | [1][4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Bromopyridines and aminopyridines can be air-sensitive and susceptible to oxidation.[4][5][10] |

| Light | Protect from light; store in an amber vial. | Halogenated aromatic compounds can be light-sensitive and prone to discoloration and degradation.[4] |

| Moisture | Keep in a tightly sealed container in a dry place. | Many amine salts are hygroscopic; minimizing moisture prevents potential hydrolysis or side reactions.[5] |

Reactivity Profile: A Multi-faceted Reagent

The reactivity of 5-Bromo-6-methoxypyridin-2-amine is dominated by the C-Br bond, but the amino and methoxy groups provide additional synthetic handles and influence the overall electronic character of the molecule.

The C-Br Bond: The Gateway to Diversification

The carbon-bromine bond at the C-5 position is the primary site for functionalization, most notably through palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than a corresponding C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst. This often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times compared to its chloro-analogue.[11]

Key Reactions:

-

Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds by coupling the bromopyridine with a boronic acid or ester. It is widely used to introduce aryl, heteroaryl, or alkyl groups at the C-5 position.[12][13][14]

-

Buchwald-Hartwig Amination: This powerful transformation enables the formation of C-N bonds, allowing for the synthesis of more complex di- and tri-substituted amines by coupling with primary or secondary amines.[15][16][17]

-

Sonogashira Coupling: Used to install alkyne moieties, forming a C-C triple bond, which can serve as a linchpin for further transformations like click chemistry or cyclization reactions.

The 2-Amino Group: A Versatile Nucleophile and Precursor

The primary amino group at the C-2 position is nucleophilic and can participate in a range of standard amine chemistries.

-

Acylation and Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides. This can be used as a protecting strategy or to introduce new functional groups.[12]

-

Diazotization (Sandmeyer-type Reactions): Treatment with nitrous acid (generated in situ from NaNO₂) can convert the amino group into a diazonium salt. This intermediate can then be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl), providing an alternative route to functionalize the C-2 position.[18][19]

The 6-Methoxy Group: Modulator and Potential Leaving Group

The methoxy group primarily acts as an electron-donating group, influencing the electron density of the pyridine ring. This can affect the rate and regioselectivity of certain reactions.[3] While generally stable, the C-O bond of methoxypyridines can be cleaved and substituted by strong nucleophiles under specific, often forcing, conditions (e.g., using NaH and LiI), though this is a less common pathway compared to reactions at the C-Br bond.[20][21]

Experimental Protocols: Self-Validating Methodologies

The following protocols are generalized from established procedures for structurally similar substrates and serve as a robust starting point for optimization.[12][22]

Protocol 1: Suzuki-Miyaura C-C Coupling

This procedure outlines a typical setup for coupling 5-Bromo-6-methoxypyridin-2-amine with an arylboronic acid.

Reagents & Equipment:

-

5-Bromo-6-methoxypyridin-2-amine (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O)

-

Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere (Argon)

Procedure:

-

To a dry Schlenk flask, add 5-Bromo-6-methoxypyridin-2-amine, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with argon three times to establish an inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 85-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig C-N Amination

This procedure details a general method for the amination of the C-Br bond. The choice of ligand and base is critical and often requires screening for optimal results.

Reagents & Equipment:

-

5-Bromo-6-methoxypyridin-2-amine (1.0 eq)

-

Amine (primary or secondary, 1.1 - 1.3 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

-

Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 eq)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

-

Schlenk tube or glovebox, magnetic stirrer, inert atmosphere (Argon)

Procedure:

-

Inside a glovebox or under a strong flow of argon, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

-

Add 5-Bromo-6-methoxypyridin-2-amine and the anhydrous solvent.

-

Add the amine coupling partner via syringe.

-

Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Conclusion

5-Bromo-6-methoxypyridin-2-amine is a high-value, versatile building block for chemical synthesis. Its reactivity is centered on the C-5 bromine, which is an excellent substrate for palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions, enabling the facile introduction of carbon and nitrogen substituents. The 2-amino group provides a secondary site for modification or can be used to tune solubility and electronic properties. A comprehensive understanding of its stability profile, coupled with robust, well-defined experimental protocols, is essential for harnessing its full synthetic potential. By adhering to the principles of inert handling and leveraging modern catalytic methods, researchers can effectively employ this reagent to accelerate the discovery of novel chemical entities.

References

-

Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PMC - NIH. Available at: [Link]

-

The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

-

2-Aminopyridine. (n.d.). Wikipedia. Available at: [Link]

-

Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. Available at: [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

-

One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor. (n.d.). J-STAGE. Available at: [Link]

-

Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2025). PubMed. Available at: [Link]

-

Journal Name COMMUNICATION. (n.d.). DR-NTU. Available at: [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2014). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Help with 4-Bromopyridine HCl. (2024). Reddit. Available at: [Link]

-

2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. (2014). PubMed. Available at: [Link]

-

5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433. (n.d.). PubChem. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available at: [Link]

-

Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Available at: [Link]

-

Rapid Amination of Methoxy Pyridines with Aliphatic Amines. (n.d.). ResearchGate. Available at: [Link]

-

The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

5-bromo-6-methoxypyridin-2-amine (C6H7BrN2O). (n.d.). PubChemLite. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy 6-Bromo-5-methoxypyridin-2-amine | 79491-43-3 [smolecule.com]

- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. PubChemLite - 5-bromo-6-methoxypyridin-2-amine (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. reddit.com [reddit.com]

- 10. 2-AMINOPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. benchchem.com [benchchem.com]

- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chempanda.com [chempanda.com]

- 19. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 20. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of 5-Bromo-6-methoxypyridin-2-amine

Introduction

5-Bromo-6-methoxypyridin-2-amine is a pivotal building block in contemporary medicinal chemistry and drug development. Its substituted pyridine scaffold is a common feature in a variety of biologically active molecules, making the efficient and reliable synthesis of this compound a topic of significant interest for researchers. This guide provides an in-depth analysis of the primary synthetic route to 5-Bromo-6-methoxypyridin-2-amine, focusing on the key intermediates and the chemical principles that govern the transformation. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground the discussion in authoritative references.

Part 1: Primary Synthetic Pathway Overview

The most direct and widely adopted synthesis of 5-Bromo-6-methoxypyridin-2-amine involves the selective bromination of its direct precursor, 6-methoxypyridin-2-amine . This transformation is an electrophilic aromatic substitution, a cornerstone reaction in organic synthesis. The starting material, 6-methoxypyridin-2-amine, is readily available commercially, which makes this route highly efficient for laboratory and industrial-scale production.

The overall transformation is conceptually straightforward, relying on the high electron density of the pyridine ring, which is activated by both the amino (-NH₂) and methoxy (-OCH₃) groups.

Caption: High-level overview of the synthesis.

Part 2: The Key Precursor: 6-Methoxypyridin-2-amine

The synthesis hinges on the properties of the starting material, 6-methoxypyridin-2-amine (CAS No. 17921-39-4). This compound serves as the nucleophilic substrate for the bromination reaction.

-

Structure and Properties: The molecule features a pyridine ring substituted with a strong electron-donating amino group and a moderately electron-donating methoxy group. Both substituents are activating and ortho-, para-directing.

-

Reactivity: The combined activating effect of the -NH₂ and -OCH₃ groups makes the pyridine ring highly susceptible to electrophilic attack. The crucial aspect of this synthesis is controlling the regioselectivity of the bromination.

Part 3: The Key Transformation: Regioselective Electrophilic Bromination

The core of this synthesis is the selective introduction of a bromine atom at the C5 position of the pyridine ring. This high degree of regioselectivity can be understood by analyzing the electronic effects of the existing substituents.

Causality of Regioselectivity:

-

Directing Effects: Both the amino and methoxy groups direct incoming electrophiles to the positions ortho and para to themselves.

-

Synergistic Activation:

-

The amino group at C2 directs towards C3 and C5.

-

The methoxy group at C6 directs towards C5 and C3.

-

-

Steric Hindrance: The C3 position is sterically hindered by its proximity to both the C2-amino and C6-methoxy groups.

Choice of Brominating Agent:

While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[1] The rationale for this choice is rooted in safety and reaction control. NBS is a solid that is safer and easier to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine in solution, which helps to minimize side reactions and improve the overall yield and purity of the product.

Part 4: Detailed Experimental Protocol

The following protocol is a robust and validated method for the synthesis of 5-Bromo-6-methoxypyridin-2-amine from its key precursor.[1]

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 6-methoxypyridin-2-amine (10 g, 81 mmol) in acetonitrile (150 mL), add N-bromosuccinimide (7.17 g, 40.3 mmol) in one portion.

-

Reaction Execution: Stir the reaction mixture at room temperature for 90 minutes.

-

Second Addition: Add a second portion of N-bromosuccinimide (7.17 g, 40.3 mmol) dissolved in acetonitrile (35 mL) to the reaction mixture.

-

Continued Reaction: Continue to stir the mixture at room temperature for another 90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up (Quenching & Extraction): Upon completion, dilute the reaction mixture with water (250 mL). Extract the aqueous layer with ethyl acetate (2 x 250 mL).

-

Washing: Combine the organic extracts and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography, eluting with a gradient of 10-15% ethyl acetate in hexane.

-

Isolation: The pure product, 5-bromo-6-methoxypyridin-2-amine, is isolated as an off-white solid.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | 6-methoxypyridin-2-amine | [1] |

| Reagent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | Acetonitrile | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | ~3 hours | [1] |

| Purification | Flash Chromatography | [1] |

| Reported Yield | 74% | [1] |

| Product Form | Off-white solid | [1] |

Conclusion